4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with bromine, fluorine, and trifluoromethyl groups
Preparation Methods
The synthesis of 4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-fluoroaniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired benzoxazole compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules for research and industrial purposes.
Mechanism of Action
The mechanism by which 4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole include:
4-Bromo-7-fluoro-2-(trifluoromethyl)quinoline: This compound shares similar substituents but has a quinoline ring instead of a benzoxazole ring.
4-Bromo-7-fluoro-2-methylquinoline: Another related compound with a methyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of substituents and the benzoxazole ring, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C8H2BrF4NO |
---|---|
Molecular Weight |
284.00 g/mol |
IUPAC Name |
4-bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H2BrF4NO/c9-3-1-2-4(10)6-5(3)14-7(15-6)8(11,12)13/h1-2H |
InChI Key |
AEOPZDVHBUOLFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)OC(=N2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.